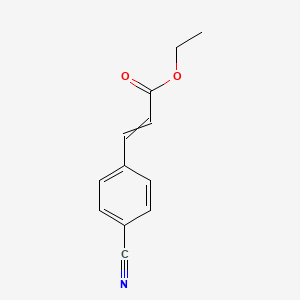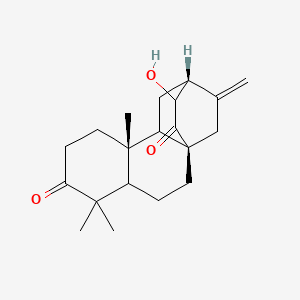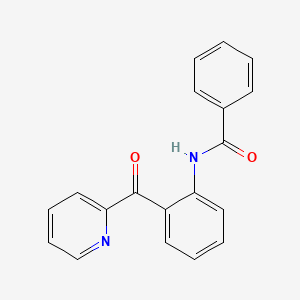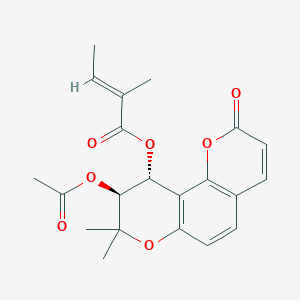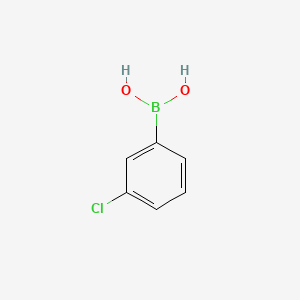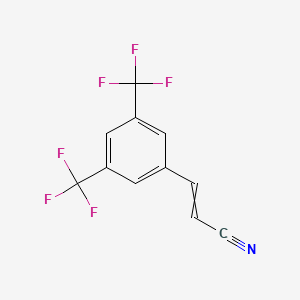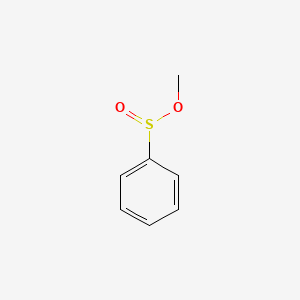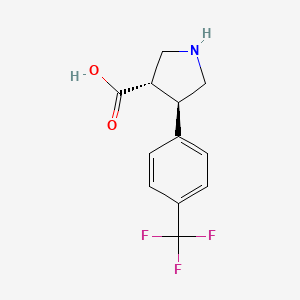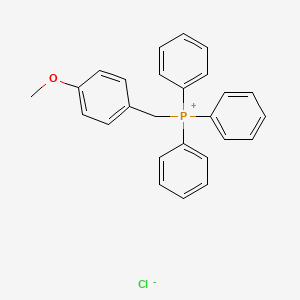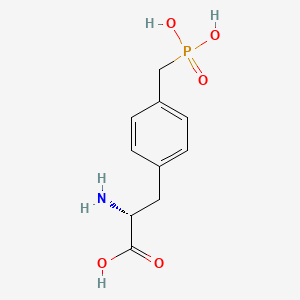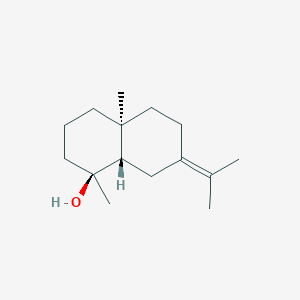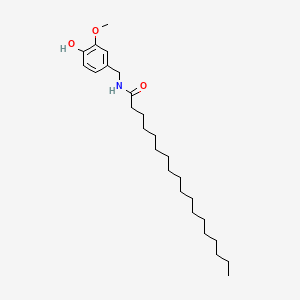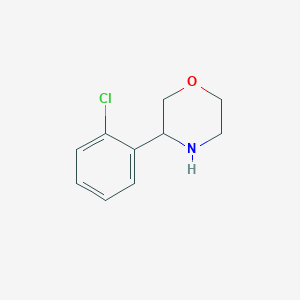
2,4-Difluoro-3-formylphenylboronic acid
Übersicht
Beschreibung
2,4-Difluoro-3-formylphenylboronic acid is a chemical compound with the linear formula F2C6H2(CHO)B(OH)2 . It has a molecular weight of 185.92 . It is used as a laboratory chemical and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-formylphenylboronic acid consists of a phenyl ring substituted with two fluorine atoms, a formyl group, and a boronic acid group . The exact positions of these substituents on the phenyl ring can be deduced from the name of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Difluoro-3-formylphenylboronic acid are not available, boronic acids are known to participate in various types of reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
2,4-Difluoro-3-formylphenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 332.5±52.0 °C at 760 mmHg, and a flash point of 154.9±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates in Organic Synthesis
2,4-Difluoro-3-formylphenylboronic acid is used as a synthetic intermediate in organic synthesis. Phenylboronic acids, including derivatives like 2,4-difluoro-3-formylphenylboronic acid, play a crucial role in the Suzuki-Miyaura reaction, which is significant for synthesizing various inhibitors of serine proteases (Tanış, Kurt, Yalçın, & Ercan, 2020).
Antifungal Activity
Studies have shown that fluoro-substituted 2-formylphenylboronic acids, closely related to 2,4-difluoro-3-formylphenylboronic acid, exhibit notable antifungal activity against strains such as Aspergillus, Fusarium, Penicillium, and Candida. These compounds, especially 4-fluoro-2-formylphenylboronic acid, demonstrate significant potency as antifungal agents (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).
Bioorthogonal Chemistry
2-Formylphenylboronic acid and its derivatives, including 2,4-difluoro-3-formylphenylboronic acid, can be used in bioorthogonal chemistry. For instance, the reaction of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution leads to stable products suitable for protein conjugation. This demonstrates the compound's potential in bioorthogonal coupling reactions under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).
Analytical Chemistry Applications
A study synthesized 2,4-Difluoro-3-formyl-phenylboronic acid-modified magnetic attapulgite for capturing and enriching cis-diol-containing biomolecules. This material demonstrated high saturation magnetization and a high capture capacity for adenosine, indicating its potential in the selective enrichment of nucleosides and analytical applications (Cheng, Li, Ma, Liu, & Zhang, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,4-difluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAWONNALJEQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391098 | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-formylphenylboronic acid | |
CAS RN |
870718-06-2 | |
| Record name | (2,4-Difluoro-3-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



